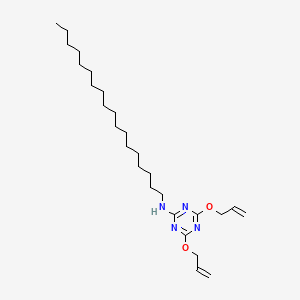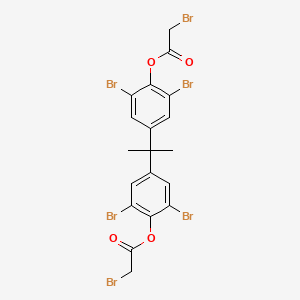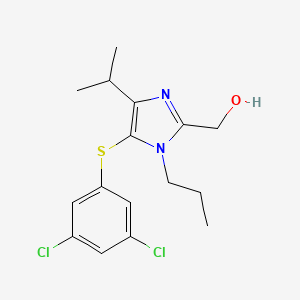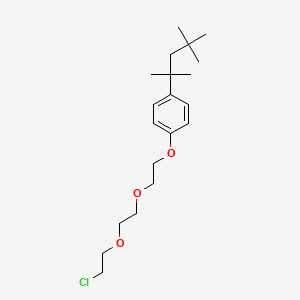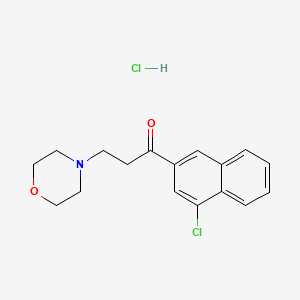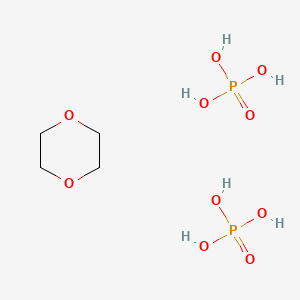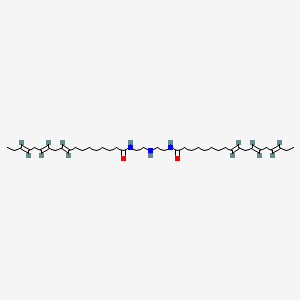
Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C27H42O6 It is a derivative of benzene-1,2,4-tricarboxylic acid, where two of the carboxyl groups are esterified with 3,5,5-trimethylhexyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with 3,5,5-trimethylhexyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzene-1,2,4-tricarboxylic acid derivatives.
Reduction: 3,5,5-trimethylhexyl alcohol and benzene-1,2,4-tricarboxylic acid.
Substitution: Various substituted benzene-1,2,4-tricarboxylate derivatives.
Scientific Research Applications
Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active carboxylic acids, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate cellular processes and lead to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(3,5,5-trimethylhexyl) phthalate: Similar in structure but derived from phthalic acid instead of benzene-1,2,4-tricarboxylic acid.
Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,3,5-tricarboxylate: Another isomer with different positional substitution on the benzene ring.
Uniqueness
Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate is unique due to its specific esterification pattern and the presence of three carboxyl groups, which provide distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required.
Properties
CAS No. |
94031-19-3 |
|---|---|
Molecular Formula |
C27H42O6 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2,4-bis(3,5,5-trimethylhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C27H42O6/c1-18(16-26(3,4)5)11-13-32-24(30)20-9-10-21(23(28)29)22(15-20)25(31)33-14-12-19(2)17-27(6,7)8/h9-10,15,18-19H,11-14,16-17H2,1-8H3,(H,28,29) |
InChI Key |
UVCOMTGXTJUYFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


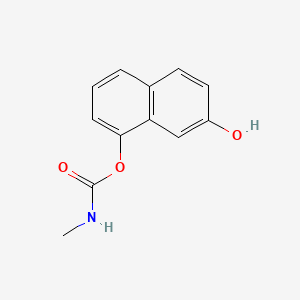
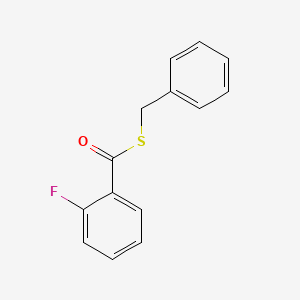
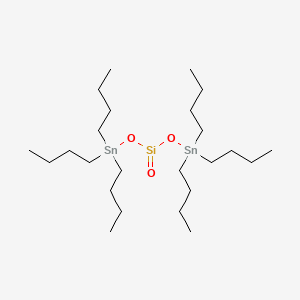
![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
